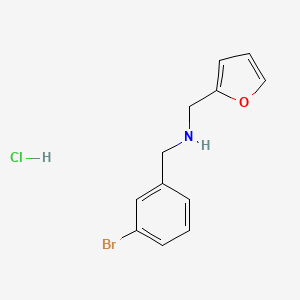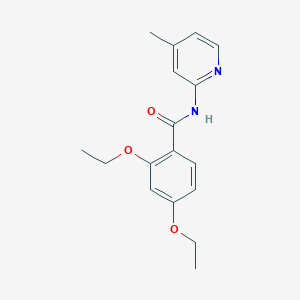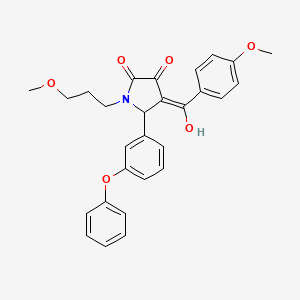
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride, also known as BBFMA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. BBFMA is a versatile building block that can be used to synthesize a variety of biologically active compounds.
Mécanisme D'action
The mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is not well understood, but it is believed to interact with specific targets in the body to elicit its biological effects. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been shown to have potential as an inhibitor of certain enzymes and receptors involved in disease processes. Further studies are needed to fully elucidate the mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
Biochemical and Physiological Effects:
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to have anti-inflammatory and antioxidant effects, as well as potential antitumor activity. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has also been shown to have antimicrobial activity against a variety of bacteria and fungi. Further studies are needed to fully understand the biochemical and physiological effects of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride in lab experiments is its versatility as a building block for synthesizing a variety of biologically active compounds. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is also relatively easy to synthesize in high yields and purity. One limitation of using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is its potential toxicity, which requires careful handling and disposal. Further studies are needed to fully understand the safety profile of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
Orientations Futures
There are many potential future directions for research involving (3-bromobenzyl)(2-furylmethyl)amine hydrochloride. One area of interest is the development of novel compounds with potential therapeutic applications using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride as a building block. Another area of interest is the elucidation of the mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride and its potential targets in the body. Further studies are also needed to fully understand the biochemical and physiological effects of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride in vivo and its safety profile. Overall, (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has great potential for use in drug discovery and development, and further research is needed to fully realize its potential.
Méthodes De Synthèse
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride can be synthesized using a multistep process that involves the reaction of 3-bromobenzyl chloride with 2-furylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, (3-bromobenzyl)(2-furylmethyl)amine hydrochloride hydrochloride. This synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been used in various scientific research studies due to its potential applications in drug discovery and development. It can be used as a building block to synthesize a variety of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has also been used as a ligand in metal-catalyzed cross-coupling reactions to synthesize novel compounds with potential biological activity.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1-7,14H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMHEOUQKPZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![5-({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5330138.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5330142.png)

![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)
![4-[2-(3-pyrrolidinyl)benzoyl]thiomorpholine 1,1-dioxide hydrochloride](/img/structure/B5330161.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)

![3-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330199.png)

![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5330227.png)